3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of chloro, fluoro, and trifluoroethyl groups attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline as the starting material.
Reaction with Trifluoroethylating Agent: The aniline undergoes a reaction with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .
Scientific Research Applications
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoroethyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Lacks the trifluoroethyl group, making it less hydrophobic and potentially less bioactive.
4-chloro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and biological properties.
2-chloro-4-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to different chemical and biological behaviors.
Uniqueness
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of chloro, fluoro, and trifluoroethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6ClF4N |
---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
CHSYWNNIJGZORH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)Cl)F |
Origin of Product |
United States |
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